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Frequently Asked Questions

FAQ 1: What is the documented selectivity profile of sekikaic acid? Sekikaic acid demonstrates a

remarkable degree of specificity for the CBP/p300 GACKIX domain. In competitive binding assays, it

effectively inhibited interactions at both the MLL/c-Jun and CREB/c-Myb binding sites on GACKIX

but did not significantly inhibit the interaction between a VP16-derived transcriptional activation

domain and the related Med15 coactivator, which contains different TAD interaction motifs [1].

FAQ 2: What could cause a lack of observed selectivity in my cellular assay? A perceived lack of

selectivity in a complex cellular environment could be due to the presence of other coactivators that

contain homologous GACKIX domains. The GACKIX motif is found not only in CBP/p300 but also

in other coactivators like MED15 and ARC105 [2] [3] [4]. Even highly specific inhibitors like sekikaic

acid have the potential to target these other proteins in a cellular setting [4]. Implementing counter-

screens against these specific homologs is crucial.

FAQ 3: Are there more potent or selective analogs of sekikaic acid? Yes, the structurally related

natural product lobaric acid, a depsidone, has been shown to be more potent. Furthermore, a 2023

study identified garcinolic acid as a highly selective allosteric inhibitor of the CBP/p300 KIX domain,

demonstrating excellent selectivity over related GACKIX motifs and a strong binding affinity (KD 1

μM) [5].

Quantitative Data and Experimental Summary
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For a quick comparison, here are the key quantitative findings for natural product inhibitors of the GACKIX

domain:

Compound
Name

Class Reported IC₅₀ / KD Key Findings on Selectivity

Sekikaic
Acid

Depside IC₅₀: 34 μM (vs MLL), 64
μM (vs CREB) [1]

Selective for GACKIX; did not inhibit
VP16-Med15 interaction [1].

Lobaric Acid Depsidone IC₅₀: 17 μM (vs MLL), 25
μM (vs CREB) [1]

More potent than sekikaic acid; also
targets both GACKIX sites [1].

Garcinolic
Acid

Natural
Product

KD: 1 μM [5] Allosterically blocks CBP/p300 KIX with
excellent selectivity over related GACKIX

motifs [5].

Lecanoric
Acid

Depside Did not significantly inhibit

MLL or CREB binding [1]

Lacks aliphatic side chains; demonstrates

importance of chemical structure for
activity [1].

Detailed Experimental Protocols

The following workflows are based on the key experiments used to characterize sekikaic acid's selectivity

[1].

Protocol 1: Assessing Binding and Selectivity via Fluorescence
Polarization (FP)

This protocol is used to determine inhibition potency (IC₅₀) and selectivity against non-target complexes.
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Key Reagents & Parameters

Start Assay Setup

1. Prepare FP Reagents

2. Titrate Inhibitor

Fluorescent Tracer:
FITC-labeled MLL or CREB peptide

Protein:
CBP/p300 GACKIX domain

Buffer Conditions:
25 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.43. Measure FP Inhibitor:

Sekikaic acid (serial dilution)

4. Analyze Data

5. Counter-Screen
for Selectivity

Click to download full resolution via product page

Workflow Steps:

Prepare FP Reagents: Purify the GACKIX domain protein. Obtain or synthesize a fluorescein-
labeled (FITC) peptide corresponding to the transcriptional activation domain of a partner like MLL

(Fl-MLL). Prepare assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.4) [1].
Titrate Inhibitor: In a multi-well plate, mix a fixed concentration of GACKIX domain and Fl-MLL with

serially diluted sekikaic acid. Include controls with no inhibitor (max signal) and no protein (min
signal). Allow the mixture to equilibrate.

Measure FP: Use a fluorescence plate reader to measure the polarization (in milliPolarization units,
mP) of each well.

Analyze Data: Plot the mP value against the logarithm of the inhibitor concentration. Fit the data to a
sigmoidal dose-response curve to calculate the IC₅₀ value.
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Counter-Screen for Selectivity: To confirm specificity, run the same FP assay with a different

protein-protein interaction pair. A key experiment from the literature was testing sekikaic acid against
the interaction between a VP16-derived TAD (VP2) and the Med15(107-357) domain, which it did

not inhibit [1].

Protocol 2: Investigating Binding Mode via NMR Spectroscopy

This protocol is used to map the binding site of sekikaic acid on the GACKIX domain and probe for

allosteric effects.

Key Experimental Details

Start NMR Analysis

1. Prepare NMR Samples

2a. Ligand-Detected NMR
(1H 1D-NMR)

2b. Protein-Detected NMR
(1H,15N-HSQC)

Sample 1: Sekikaic acid in buffer Sample 2: 15N-labeled GACKIX domain

3. Map Binding Site

Titrate sekikaic acid
into protein sample4. Test for Allostery Monitor Chemical Shift

Perturbations (CSPs)

Click to download full resolution via product page

Workflow Steps:

Prepare NMR Samples: Prepare a sample of sekikaic acid in a suitable NMR buffer. Express and

purify uniformly ¹⁵N-labeled GACKIX domain.
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Ligand-Detected NMR (1D ¹H-NMR): Acquire a ¹H-NMR spectrum of sekikaic acid alone. Then, add

the unlabeled GACKIX domain and observe line broadening or chemical shift perturbations of the
aromatic proton resonances of sekikaic acid. To confirm binding is reversible, add an excess of

native peptide activators (e.g., MLL, KID); the sekikaic acid resonances should revert to their
unbound state [1].

Protein-Detected NMR (¹H,¹⁵N-HSQC): Acquire a ¹H,¹⁵N-Heteronuclear Single Quantum Coherence
(HSQC) spectrum of the ¹⁵N-labeled GACKIX domain alone (the "fingerprint"). Titrate in unlabeled

sekikaic acid and acquire new HSQC spectra. Note any residues that show significant chemical shift
perturbations (CSPs) or line broadening.

Map Binding Site: Map the residues with significant CSPs onto the known 3D structure of the
GACKIX domain. For sekikaic acid, perturbations were observed surrounding the flexible loop near

the MLL/c-Jun site (e.g., Phe612, Val608) and smaller changes near the CREB/c-Myb site (e.g.,
Lys662) [1].

Test for Allostery: The pattern of CSPs affecting both binding surfaces provides direct evidence of
allosteric communication, explaining how one molecule can inhibit two distinct interfaces [1].

Key Mechanism and Structure-Activity Insights

The unique selectivity of sekikaic acid is attributed to its mixed direct/allosteric binding mechanism [1]. It

primarily targets the dynamic MLL/c-Jun binding surface, but the binding induces conformational changes

that are transmitted via helix α3 and the flexible L12 loop, allosterically disrupting interactions at the distal

CREB/c-Myb site [1].

Molecular dynamics simulations suggest that sekikaic acid and the more potent lobaric acid adopt

conformations that mimic an amphipathic helix, a common feature of transcriptional activation domains. The

conformational rigidity imparted by the central ring system in lobaric acid is likely responsible for its higher

potency compared to the more flexible depside, sekikaic acid, or the inactive depside, lecanoric acid, which

lacks key aliphatic side chains [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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